(2-bromophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
The compound (2-bromophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and are known to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this compound were not found, general methods for synthesizing imidazole derivatives involve the reaction of glyoxal and ammonia . Other methods involve the benzoylation of substituted phenols under low temperature .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The imidazole ring is a key structural feature, containing two nitrogen atoms, one of which bears a hydrogen atom . The compound also contains a bromophenyl group and a piperidinyl group, both attached to a methanone group.Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. Imidazole derivatives are known to participate in a wide range of reactions due to their amphoteric nature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms .Scientific Research Applications
Antioxidant and Antimicrobial Activities : Research by Bassyouni et al. (2012) explored the synthesis of derivatives related to the compound . They found that certain derivatives exhibited significant antioxidant and antimicrobial activities, specifically against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. These findings suggest potential applications in treating infections and as preservatives in food and pharmaceutical products Bassyouni et al., 2012.
Synthesis Techniques and Structural Analysis : The synthesis process and structural exploration of similar compounds have been a focus in several studies. For instance, the research by Ge et al. (2011) and Narasimhan et al. (2011) detailed novel methods for synthesizing and characterizing derivatives, indicating the compound’s relevance in advancing synthetic chemistry and materials science Ge et al., 2011; Narasimhan et al., 2011.
Antiproliferative Activity : In the context of pharmacology, the antiproliferative activity of similar compounds was evaluated in a study by Prasad et al. (2018). Their research might provide insights into the potential use of these compounds in cancer research or treatment Prasad et al., 2018.
Electrochemical and Electrical Properties : Anand and Muthusamy (2018) investigated the electrochemical, electrical, and optical properties of oligobenzimidazoles, a class to which the compound belongs. This research suggests potential applications in electronic devices and materials science Anand & Muthusamy, 2018.
Molecular Docking Studies : Molecular docking studies, as conducted by Rajaraman et al. (2015), provide insights into the interactions of similar compounds with biological targets, which is crucial for drug development and understanding pharmacodynamics Rajaraman et al., 2015.
Future Directions
Properties
IUPAC Name |
(2-bromophenyl)-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O/c1-15-11-20-21(12-16(15)2)26(14-24-20)13-17-7-9-25(10-8-17)22(27)18-5-3-4-6-19(18)23/h3-6,11-12,14,17H,7-10,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPUXRVIIKQBMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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